molecular formula C18H17ClN4O2S B3740034 1-(4-Chlorophenyl)-3-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea

1-(4-Chlorophenyl)-3-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B3740034
M. Wt: 388.9 g/mol
InChI Key: UCBIYRUSSOFPDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a suitable hydrazine derivative with carbon disulfide and an appropriate halogenating agent under controlled conditions.

    Attachment of the Dimethylphenoxy Group: The dimethylphenoxy group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate is reacted with 2,4-dimethylphenol in the presence of a base.

    Formation of the Urea Linkage: The final step involves the reaction of the intermediate with 4-chlorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the urea linkage.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Cleaved urea derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

1-(4-Chlorophenyl)-3-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or cell signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-3-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)urea: Similar structure but with different substituents on the phenyl ring, leading to variations in chemical properties and biological activities.

    1-(4-Chlorophenyl)-3-(2,5-dimethylphenyl)urea: Contains a dimethylphenyl group instead of a dimethylphenoxy group, resulting in different reactivity and applications.

    1-(4-Chlorophenyl)-3-(2,6-dimethylphenyl)urea: Another structural isomer with distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-11-3-8-15(12(2)9-11)25-10-16-22-23-18(26-16)21-17(24)20-14-6-4-13(19)5-7-14/h3-9H,10H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCBIYRUSSOFPDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Chlorophenyl)-3-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)-3-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(4-Chlorophenyl)-3-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 4
Reactant of Route 4
1-(4-Chlorophenyl)-3-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 5
Reactant of Route 5
1-(4-Chlorophenyl)-3-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea
Reactant of Route 6
Reactant of Route 6
1-(4-Chlorophenyl)-3-[5-[(2,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.